molecular formula C20H32N2O2 B5855464 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No. B5855464
M. Wt: 332.5 g/mol
InChI Key: WNYOGWMHNDOBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine, also known as 4-MeO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent effects and unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its binding to the NMDA receptor, which leads to the inhibition of glutamate activity. This results in a decrease in the excitability of neurons and a reduction in the transmission of signals in the brain. This mechanism is similar to that of other dissociative drugs such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine include alterations in neurotransmitter levels, changes in brain activity, and changes in behavior. It has been found to cause sedation, anesthesia, and dissociation in animal models. It has also been shown to have analgesic properties and to affect learning and memory processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise investigation of the receptor's function and potential therapeutic effects. However, one of the limitations is its potential for abuse and the need for strict safety protocols when handling the substance.

Future Directions

For research on 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine include investigating its potential therapeutic effects for psychiatric disorders, as well as its potential for abuse and addiction. Further studies are also needed to explore its effects on different brain regions and to investigate its interactions with other neurotransmitter systems.
In conclusion, 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic dissociative drug that has been widely used in scientific research studies. Its potent effects and unique properties make it a valuable tool for investigating the central nervous system. Further research is needed to fully understand its potential therapeutic effects and limitations.

Synthesis Methods

The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-(2,3-dimethoxyphenyl)-2-(4-methylcyclohexyl)ethanone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which means that it can block the activity of glutamate at these receptors. This property has been investigated in relation to its potential therapeutic effects for conditions such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-16-7-9-18(10-8-16)22-13-11-21(12-14-22)15-17-5-4-6-19(23-2)20(17)24-3/h4-6,16,18H,7-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYOGWMHNDOBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.